1-(2-Nitrophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
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Overview
Description
1-(2-Nitrophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a heterocyclic compound that features a quinazoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Nitrophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves the condensation of 2-nitrobenzaldehyde with 2-aminobenzophenone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Nitrophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nitric acid, halogens.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
1-(2-Nitrophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-Nitrophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
1-(2-Nitrophenyl)-2-phenylquinazoline-4(1H)-thione: Lacks the tetrahydro modification, leading to different chemical and biological properties.
2-Phenylquinazoline-4(1H)-thione: Does not have the nitrophenyl group, affecting its reactivity and applications.
1-(2-Nitrophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline: Lacks the thione group, resulting in different chemical behavior.
Uniqueness
1-(2-Nitrophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is unique due to the presence of both the nitrophenyl and thione groups, which confer specific reactivity and potential biological activities. The tetrahydro modification also influences its chemical stability and interactions with biological targets .
Properties
CAS No. |
62721-92-0 |
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Molecular Formula |
C20H17N3O2S |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
1-(2-nitrophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione |
InChI |
InChI=1S/C20H17N3O2S/c24-23(25)18-13-7-6-12-17(18)22-16-11-5-4-10-15(16)20(26)21-19(22)14-8-2-1-3-9-14/h1-3,6-9,12-13H,4-5,10-11H2 |
InChI Key |
UAXFACFEMQKYBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=S)N=C(N2C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
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